molecular formula C13H15ClN2O4 B2395752 Ethyl 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate CAS No. 477870-07-8

Ethyl 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate

Cat. No.: B2395752
CAS No.: 477870-07-8
M. Wt: 298.72
InChI Key: NWMBQYWXVDSUOX-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate is a synthetic organic compound that belongs to the class of oxadiazolidinones This compound is characterized by the presence of a chlorophenyl group, a methyl group, and an oxadiazolidinone ring

Preparation Methods

The synthesis of Ethyl 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate typically involves the esterification of phenylacetic acid with ethyl chloroacetate in the presence of an acidic catalyst . The reaction conditions often require refluxing the reactants in an appropriate solvent to achieve the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazolidinone ring to other functional groups.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate involves its interaction with molecular targets such as enzymes and receptors. The oxadiazolidinone ring can form hydrogen bonds and other interactions with active sites, influencing biological pathways. The chlorophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate can be compared with other oxadiazolidinone derivatives and chlorophenyl-containing compounds. Similar compounds include:

Properties

IUPAC Name

ethyl 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O4/c1-3-19-12(17)8-11-16(13(18)15(2)20-11)10-6-4-9(14)5-7-10/h4-7,11H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMBQYWXVDSUOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1N(C(=O)N(O1)C)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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